2,3-Dibromo-1,1,1,3,3-pentafluoropropane
Overview
Description
2,3-Dibromo-1,1,1,3,3-pentafluoropropane: is a halogenated organic compound with the molecular formula C3HBr2F5 and a molecular weight of 291.84 g/mol . It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1,1,1,3,3-pentafluoropropane can be synthesized through the bromination of 1,1,1,3,3-pentafluoropropane. The reaction typically involves the use of bromine (Br2) as the brominating agent under controlled conditions . The reaction is carried out in the presence of a solvent, such as carbon tetrachloride (CCl4), and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-1,1,1,3,3-pentafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,1,1,3,3-pentafluoropropane by using reducing agents like zinc (Zn) in the presence of an acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and various amines for amination.
Reduction Reactions: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated and aminated derivatives of this compound.
Reduction Reactions: The major product is 1,1,1,3,3-pentafluoropropane.
Scientific Research Applications
2,3-Dibromo-1,1,1,3,3-pentafluoropropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,1,1,3,3-pentafluoropropane involves its ability to undergo substitution and reduction reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles, leading to the formation of various derivatives. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
- 1,2-Dibromo-1,1,3,3,3-pentafluoropropane
- 1,2-Dibromo-3,3,3-trifluoropropane
- 1,2-Dibromo-2-chloropentafluoropropane
Comparison: 2,3-Dibromo-1,1,1,3,3-pentafluoropropane is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability due to the presence of multiple fluorine atoms .
Properties
IUPAC Name |
1,2-dibromo-1,1,3,3,3-pentafluoropropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F5/c4-1(2(5,6)7)3(8,9)10/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNIYCULZNYNKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507412 | |
Record name | 1,2-Dibromo-1,1,3,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-78-7 | |
Record name | 1,2-Dibromo-1,1,3,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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